![molecular formula C19H22N8O2 B2540867 1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-N-(4,5,6,7-四氢苯并[c]异恶唑-3-基)哌啶-3-甲酰胺 CAS No. 1797186-17-4](/img/structure/B2540867.png)

1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-N-(4,5,6,7-四氢苯并[c]异恶唑-3-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

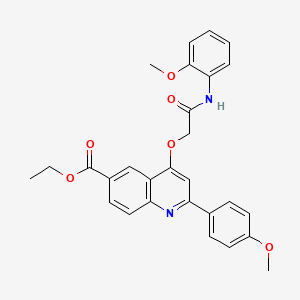

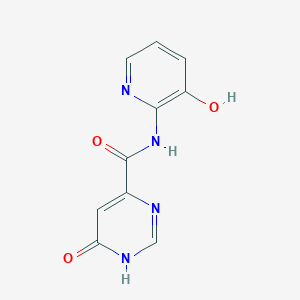

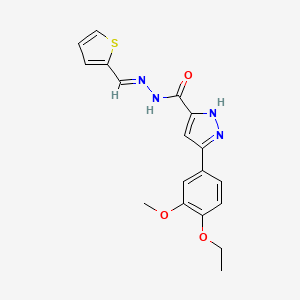

The compound is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit excellent antifungal activity by inhibiting ergosterol synthesis and destroying ANT function .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was established by NMR and MS analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The SAR analysis showed that compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 362.35 g/mol, XLogP3-AA of 0.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 8, Rotatable Bond Count of 4, Exact Mass of 362.13520511 g/mol, Monoisotopic Mass of 362.13520511 g/mol, Topological Polar Surface Area of 129 Ų, Heavy Atom Count of 27, Formal Charge of 0, and Complexity of 521 .科学研究应用

合成和生物学评估

对新型杂环化合物的合成和生物学评估的研究通常探索它们作为治疗剂的潜力。结构与本化合物相似的化合物已被评估其抗炎、镇痛、抗癌和抗菌活性。这些研究涉及合成新型衍生物及其随后针对各种生物靶标进行筛选,以评估其功效和潜在治疗应用。

例如,Abu‐Hashem 等人 (2020) 合成了源自维斯那金酮和海林酮的新型杂环化合物,这些化合物表现出显着的抗炎和镇痛活性,突出了此类化合物在治疗炎症和疼痛中的治疗潜力 (Abu‐Hashem 等人,2020)。

抗癌和抗 5-脂氧合酶剂

杂环化合物也因其抗癌特性而受到研究。Rahmouni 等人 (2016) 合成了一系列新型吡唑并嘧啶衍生物,并将它们评估为抗癌和抗 5-脂氧合酶剂,表明杂环化合物在癌症治疗和作为酶抑制剂中的潜力 (Rahmouni 等人,2016)。

抗菌活性

杂环化合物也因其抗菌特性而受到关注。Suresh 等人 (2016) 合成了一系列新的噻唑并三唑并吡啶衍生物,并筛选了它们的抗菌和抗真菌活性,证明了此类化合物在对抗微生物感染中的作用 (Suresh 等人,2016)。

作为抗精神病剂的潜力

另一个研究领域是对杂环甲酰胺作为潜在抗精神病剂的评估。Norman 等人 (1996) 制备了已知抗精神病化合物的杂环类似物并评估了它们的活性,为开发新的抗精神病药物做出了贡献 (Norman 等人,1996)。

作用机制

The mechanism of action of similar compounds involves the inhibition of ergosterol synthesis and the destruction of ANT function . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

安全和危害

属性

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O2/c28-18(24-19-14-5-1-2-6-15(14)25-29-19)13-4-3-7-26(9-13)16-8-17(22-11-21-16)27-12-20-10-23-27/h8,10-13H,1-7,9H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAQZXMIVRGAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)